UNC9995

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

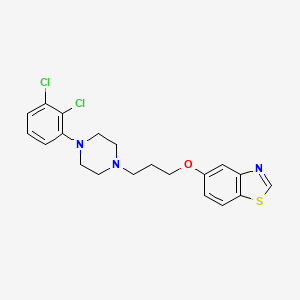

Molecular Formula |

C20H21Cl2N3OS |

|---|---|

Molecular Weight |

422.4 g/mol |

IUPAC Name |

5-[3-[4-(2,3-dichlorophenyl)piperazin-1-yl]propoxy]-1,3-benzothiazole |

InChI |

InChI=1S/C20H21Cl2N3OS/c21-16-3-1-4-18(20(16)22)25-10-8-24(9-11-25)7-2-12-26-15-5-6-19-17(13-15)23-14-27-19/h1,3-6,13-14H,2,7-12H2 |

InChI Key |

VBHBKXBUHHJVBZ-UHFFFAOYSA-N |

Canonical SMILES |

C1CN(CCN1CCCOC2=CC3=C(C=C2)SC=N3)C4=C(C(=CC=C4)Cl)Cl |

Origin of Product |

United States |

Foundational & Exploratory

UNC9995: A Technical Guide to a β-arrestin2 Biased Agonist at the Dopamine D2 Receptor

For Researchers, Scientists, and Drug Development Professionals

Introduction

UNC9995 is a novel and potent β-arrestin2 biased agonist for the dopamine (B1211576) D2 receptor (Drd2). Unlike conventional agonists that activate both G-protein and β-arrestin signaling pathways, this compound selectively engages β-arrestin2, offering a promising avenue for therapeutic intervention with potentially fewer side effects. This technical guide provides an in-depth overview of this compound, including its signaling pathways, quantitative data on its activity, and detailed experimental protocols for its characterization.

Core Mechanism of Action

This compound exerts its effects by promoting the interaction of β-arrestin2 with downstream signaling partners, independent of G-protein activation. This biased agonism has been shown to have significant anti-inflammatory and neuroprotective effects in preclinical models.

Signaling Pathways

This compound's mechanism of action involves the recruitment of β-arrestin2 to the Drd2, which then acts as a scaffold for downstream signaling complexes. Two key pathways have been identified:

-

β-arrestin2 / STAT3 Pathway: this compound facilitates the interaction between β-arrestin2 and Signal Transducer and Activator of Transcription 3 (STAT3). This interaction sequesters STAT3 in the cytoplasm, preventing its phosphorylation and subsequent translocation to the nucleus, thereby inhibiting the transcription of pro-inflammatory genes. This mechanism is particularly relevant in models of depression.[1][2]

-

β-arrestin2 / NLRP3 Inflammasome Pathway: this compound enhances the association of β-arrestin2 with the NLRP3 inflammasome complex.[1] This interaction interferes with the assembly and activation of the inflammasome, reducing the production of pro-inflammatory cytokines such as IL-1β. This pathway is implicated in the neuroprotective effects observed in models of Parkinson's disease.

Below are diagrams illustrating these signaling pathways.

Caption: this compound promotes β-arrestin2 binding to STAT3, inhibiting inflammation.

Caption: this compound inhibits NLRP3 inflammasome activation via β-arrestin2.

Quantitative Data

Table 1: Radioligand Binding Affinity

| Compound | Receptor | Ki (nM) |

| UNC9994 | Dopamine D2 | 79 |

| UNC9975 | Dopamine D2 | <10 |

| Aripiprazole | Dopamine D2 | <10 |

Data from radioligand competition binding assays.[3]

Table 2: Functional Activity - G-protein Pathway (cAMP Inhibition)

| Compound | EC50 (nM) | Emax (%) |

| UNC9994 | Inactive | - |

| UNC9975 | Inactive | - |

| Aripiprazole | 38 | 51 |

| Quinpirole (B1680403) | 3.2 | 100 |

Data from isoproterenol-stimulated cAMP production assays in HEK293T cells expressing the dopamine D2 receptor.[3]

Table 3: Functional Activity - β-arrestin2 Recruitment (BRET Assay)

| Compound | EC50 (nM) | Emax (%) |

| UNC9994 | >1000 | >50 |

| UNC9975 | 6.0 | 20 |

| Aripiprazole | 145 | 47 |

| Quinpirole | 6.7 | 100 |

Data from BRET-based β-arrestin-2 recruitment assays in HEK293 cells expressing GRK2.[3]

Table 4: Functional Activity - β-arrestin2 Translocation (Tango Assay)

| Compound | EC50 (nM) | Emax (%) |

| UNC9994 | 6.1 | 91 |

| UNC9975 | 1.1 | 43 |

| Aripiprazole | 2.4 | 73 |

| Quinpirole | 2.0 | 100 |

Data from D2-mediated β-arrestin-2 translocation Tango assay using HTLA cells.[3]

Experimental Protocols

Detailed methodologies are essential for the accurate characterization of biased agonists like this compound. Below are representative protocols for key in vitro assays.

Bioluminescence Resonance Energy Transfer (BRET) Assay for β-arrestin2 Recruitment

This assay measures the proximity between a receptor and β-arrestin2 upon agonist stimulation.

Caption: Workflow for quantifying β-arrestin2 recruitment using a BRET assay.

Methodology:

-

Cell Culture and Transfection:

-

HEK293 cells are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

-

Cells are transiently co-transfected with plasmids encoding for the dopamine D2 receptor fused to Renilla luciferase (Drd2-Rluc8) and β-arrestin2 fused to a yellow fluorescent protein variant (Venus-β-arrestin2) using a suitable transfection reagent.

-

-

Assay Plate Preparation:

-

24-48 hours post-transfection, cells are harvested and seeded into white, clear-bottom 96-well plates at a density of 20,000-40,000 cells per well.

-

-

Compound Addition:

-

Prepare serial dilutions of this compound and control compounds (e.g., a full agonist like quinpirole and a vehicle control) in assay buffer (e.g., HBSS).

-

Add the compounds to the respective wells and incubate for a specified time (e.g., 15-30 minutes) at 37°C.

-

-

Substrate Addition and Signal Detection:

-

Add the luciferase substrate, coelenterazine h, to all wells to a final concentration of 5 µM.

-

Immediately measure the luminescence signal at two wavelengths: ~480 nm (for Rluc8) and ~530 nm (for Venus) using a plate reader capable of BRET measurements.

-

-

Data Analysis:

-

The BRET ratio is calculated by dividing the emission intensity at 530 nm by the emission intensity at 480 nm.

-

Plot the BRET ratio against the logarithm of the agonist concentration and fit the data to a sigmoidal dose-response curve to determine EC50 and Emax values.

-

Tango Assay for β-arrestin2 Translocation

The Tango assay is a reporter gene assay that measures the interaction between the receptor and β-arrestin2.

Methodology:

-

Cell Line:

-

Utilize a commercially available cell line (e.g., HTLA cells) that stably expresses a tetracycline-controlled transactivator (tTA)-responsive luciferase reporter and a β-arrestin2-TEV protease fusion protein.

-

-

Transfection:

-

Transiently transfect the cells with a plasmid encoding the Drd2 fused to a C-terminal TEV protease cleavage site followed by the tTA transcription factor.

-

-

Assay Performance:

-

Plate the transfected cells in 384-well plates.

-

Add this compound or control compounds and incubate for 16-24 hours.

-

During incubation, agonist-induced recruitment of the β-arrestin2-TEV protease to the Drd2 results in the cleavage and release of the tTA, which then translocates to the nucleus and drives the expression of luciferase.

-

-

Signal Detection:

-

Add a luciferase substrate (e.g., luciferin) and measure the resulting luminescence using a plate reader.

-

-

Data Analysis:

-

Quantify the luminescence signal and plot it against the logarithm of the agonist concentration to determine EC50 and Emax values.

-

cAMP Inhibition Assay

This assay determines the effect of compounds on the Gαi/o-mediated inhibition of adenylyl cyclase.

Caption: Workflow for measuring G-protein signaling via a cAMP inhibition assay.

Methodology:

-

Cell Culture:

-

Use a cell line, such as HEK293 or CHO cells, stably expressing the human dopamine D2 receptor.

-

-

Assay Setup:

-

Plate the cells in a 384-well plate and allow them to adhere overnight.

-

-

Compound Treatment:

-

Pre-incubate the cells with various concentrations of this compound or control compounds for 15-30 minutes.

-

Stimulate the cells with a fixed concentration of forskolin (an adenylyl cyclase activator, typically at its EC80) in the presence of the compounds.

-

-

cAMP Measurement:

-

After a 30-minute incubation, lyse the cells and measure the intracellular cAMP levels using a commercially available kit (e.g., HTRF, ELISA, or luminescence-based biosensor assays).

-

-

Data Analysis:

-

Calculate the percentage of inhibition of forskolin-stimulated cAMP production for each compound concentration.

-

Plot the percentage of inhibition against the logarithm of the compound concentration to determine IC50 (for antagonists) or EC50 (for agonists) and Emax values. For biased agonists like this compound, no inhibition is expected.

-

Conclusion

This compound represents a significant advancement in the field of pharmacology, offering a tool to selectively probe and modulate β-arrestin2-mediated signaling. Its demonstrated efficacy in preclinical models of neurological and psychiatric disorders highlights its therapeutic potential. The data and protocols presented in this guide provide a comprehensive resource for researchers and drug developers working with this compound and other biased agonists, facilitating further investigation into their mechanisms of action and therapeutic applications.

References

- 1. β-Arrestin2-biased Drd2 agonist this compound alleviates astrocyte inflammatory injury via interaction between β-arrestin2 and STAT3 in mouse model of depression - PMC [pmc.ncbi.nlm.nih.gov]

- 2. β-Arrestin2-biased Drd2 agonist this compound alleviates astrocyte inflammatory injury via interaction between β-arrestin2 and STAT3 in mouse model of depression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Discovery of β-Arrestin–Biased Dopamine D2 Ligands for Probing Signal Transduction Pathways Essential for Antipsychotic Efficacy - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the UNC9995 and NLRP3 Inflammasome Inhibition Pathway

For Researchers, Scientists, and Drug Development Professionals

Abstract

The NOD-like receptor family pyrin domain-containing 3 (NLRP3) inflammasome is a critical component of the innate immune system, and its dysregulation is implicated in a host of inflammatory diseases. This technical guide provides a comprehensive overview of the emerging role of UNC9995, a β-arrestin2-biased dopamine (B1211576) D2 receptor (Drd2) agonist, in the inhibition of the NLRP3 inflammasome. This document details the molecular pathways, presents available data, and provides detailed experimental protocols to facilitate further research into the therapeutic potential of this compound and similar compounds.

Introduction to the NLRP3 Inflammasome

The NLRP3 inflammasome is a multi-protein complex that plays a pivotal role in the innate immune response by activating caspase-1, leading to the maturation and secretion of pro-inflammatory cytokines interleukin-1β (IL-1β) and interleukin-18 (IL-18), and inducing a form of inflammatory cell death known as pyroptosis.[1][2] The activation of the NLRP3 inflammasome is a two-step process:

-

Priming (Signal 1): This initial step involves the transcriptional upregulation of NLRP3 and pro-IL-1β, typically through the activation of the NF-κB pathway by pathogen-associated molecular patterns (PAMPs) or damage-associated molecular patterns (DAMPs).

-

Activation (Signal 2): A diverse range of stimuli, including ATP, crystalline substances, and microbial toxins, trigger the assembly of the NLRP3 inflammasome complex, which consists of the NLRP3 sensor, the apoptosis-associated speck-like protein containing a CARD (ASC) adaptor, and pro-caspase-1.[2]

Dysregulated NLRP3 inflammasome activity is a key driver of pathology in numerous inflammatory conditions, making it an attractive target for therapeutic intervention.

This compound: A Novel Inhibitor of the NLRP3 Inflammasome

This compound is a β-arrestin2-biased agonist of the dopamine D2 receptor (Drd2).[3][4] Its mechanism of action in the context of NLRP3 inflammasome inhibition is multifaceted, involving both direct and indirect pathways that modulate inflammatory signaling.

Direct Inhibition through β-arrestin2-NLRP3 Interaction

Recent studies have revealed a direct mechanism by which this compound inhibits the NLRP3 inflammasome. Upon activation of the Drd2 by this compound, β-arrestin2 is recruited. This compound has been shown to enhance the interaction between β-arrestin2 and the NLRP3 protein itself.[3][4] This interaction is thought to sterically hinder the assembly of the full inflammasome complex, thereby preventing the recruitment of ASC and subsequent activation of caspase-1.[2] This direct interference with inflammasome formation represents a key inhibitory pathway.

Indirect Inhibition via the JAK/STAT3 Pathway

In addition to its direct effects on the inflammasome complex, this compound can also modulate inflammatory responses through an indirect pathway involving the Signal Transducer and Activator of Transcription 3 (STAT3). This compound enhances the scaffolding function of β-arrestin2, promoting its interaction with STAT3.[3][5] This interaction sequesters STAT3 in the cytoplasm, preventing its phosphorylation and translocation to the nucleus.[3] By inhibiting the JAK/STAT3 signaling pathway, this compound downregulates the transcription of various pro-inflammatory genes, which can contribute to a reduction in the overall inflammatory milieu and potentially decrease the priming of the NLRP3 inflammasome.

Signaling Pathways and Experimental Workflows

This compound Signaling Pathways

Caption: this compound inhibits the NLRP3 inflammasome via direct and indirect pathways.

Experimental Workflow for Assessing this compound Activity

Caption: A typical workflow for evaluating the inhibitory effects of this compound.

Quantitative Data

While this compound has been demonstrated to inhibit NLRP3 inflammasome-mediated inflammation, specific IC50 values for the inhibition of IL-1β release or caspase-1 activity are not yet publicly available. For comparative purposes, the following table summarizes the IC50 values for other well-characterized NLRP3 inflammasome inhibitors.

| Inhibitor | Target | Cell Type | Activator | IC50 (IL-1β Release) | Reference |

| MCC950 | NLRP3 (direct) | BMDM | ATP | ~7.5 nM | [1] |

| CY-09 | NLRP3 (direct) | THP-1 | Nigericin | Micromolar range | [4][5] |

| Oridonin | NLRP3 (direct) | BMDM | ATP | ~1.5 µM | |

| Parthenolide | NLRP3 (indirect) | J774A.1 | ATP | ~5 µM |

BMDM: Bone Marrow-Derived Macrophages

Detailed Experimental Protocols

The following protocols are adapted from established methodologies for studying NLRP3 inflammasome activation and can be used to assess the inhibitory potential of this compound.

Cell Culture and Treatment

-

Cell Lines: Primary mouse astrocytes or human THP-1 monocytes are suitable cell models.

-

Culture Conditions:

-

Primary Astrocytes: Culture in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.[3]

-

THP-1 Cells: Culture in RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin. Differentiate THP-1 monocytes into macrophage-like cells by treating with 100 ng/mL phorbol (B1677699) 12-myristate 13-acetate (PMA) for 48-72 hours.

-

-

Treatment Protocol:

-

Seed cells in appropriate culture plates.

-

Priming: Prime cells with 1 µg/mL Lipopolysaccharide (LPS) for 3-4 hours.

-

Inhibitor Treatment: Pre-treat cells with varying concentrations of this compound (e.g., a starting concentration of 10 µM) for 1 hour.[3]

-

Activation: Stimulate cells with an NLRP3 activator such as 5 mM ATP for 30-60 minutes or 10 µM Nigericin for 30-60 minutes.

-

IL-1β Enzyme-Linked Immunosorbent Assay (ELISA)

-

Collect cell culture supernatants after treatment.

-

Centrifuge supernatants to remove cellular debris.

-

Perform ELISA for human or mouse IL-1β according to the manufacturer's instructions (e.g., R&D Systems, BioLegend).

-

Measure absorbance at the appropriate wavelength and calculate IL-1β concentrations based on a standard curve.

Caspase-1 Activity Assay

-

Collect cell culture supernatants or prepare cell lysates.

-

Use a commercially available caspase-1 activity assay kit (e.g., Promega's Caspase-Glo® 1 Inflammasome Assay or Cayman Chemical's Caspase-1 Inhibitor Screening Assay Kit).

-

Follow the manufacturer's protocol to measure caspase-1 activity, which is typically based on the cleavage of a specific substrate that generates a fluorescent or luminescent signal.

-

Quantify the signal using a plate reader.

ASC Oligomerization Assay

-

After cell treatment, lyse the cells in a buffer containing a non-ionic detergent (e.g., Triton X-100).

-

Centrifuge the lysate at a low speed to pellet the insoluble fraction containing ASC specks.

-

Wash the pellet and resuspend it in a suitable buffer.

-

Cross-link the ASC oligomers using a cross-linking agent such as disuccinimidyl suberate (B1241622) (DSS).

-

Denature the cross-linked proteins and separate them by SDS-PAGE.

-

Perform a Western blot using an anti-ASC antibody to visualize the ASC monomers, dimers, and high-molecular-weight oligomers.

Western Blot for STAT3 Phosphorylation

-

Prepare cell lysates from treated cells using a lysis buffer containing phosphatase and protease inhibitors.

-

Determine the protein concentration of the lysates.

-

Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

-

Probe the membrane with primary antibodies against phosphorylated STAT3 (p-STAT3) and total STAT3.

-

Use an appropriate secondary antibody and a chemiluminescent substrate for detection.

-

Quantify the band intensities to determine the ratio of p-STAT3 to total STAT3.

Conclusion

This compound represents a promising new avenue for the therapeutic inhibition of the NLRP3 inflammasome. Its unique dual mechanism of action, involving both direct interference with inflammasome assembly and indirect modulation of pro-inflammatory gene transcription, highlights its potential as a potent anti-inflammatory agent. The experimental protocols detailed in this guide provide a robust framework for researchers to further investigate the efficacy and molecular mechanisms of this compound and to accelerate the development of novel therapies for NLRP3-driven diseases. Further studies are warranted to determine the precise quantitative potency (IC50) of this compound and to fully elucidate its therapeutic potential in various preclinical models of inflammatory disease.

References

- 1. A small molecule inhibitior of the NLRP3 inflammasome is a potential therapeutic for inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Dopamine D2 receptor restricts astrocytic NLRP3 inflammasome activation via enhancing the interaction of β-arrestin2 and NLRP3 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. β-Arrestin2-biased Drd2 agonist this compound alleviates astrocyte inflammatory injury via interaction between β-arrestin2 and STAT3 in mouse model of depression - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Identification of a selective and direct NLRP3 inhibitor to treat inflammatory disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A new lead to NLRP3 inhibition - PMC [pmc.ncbi.nlm.nih.gov]

The Role of UNC9995, a Drd2 Biased Agonist, in Major Depressive Disorder: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Introduction

Major Depressive Disorder (MDD) is a complex psychiatric illness with a significant unmet medical need for more effective and safer therapeutics.[1] While traditional antidepressants primarily target serotonergic and noradrenergic systems, emerging evidence points to the crucial role of the dopamine (B1211576) system, particularly the Dopamine D2 receptor (Drd2), in the pathophysiology of depression.[1] Drd2, a G protein-coupled receptor (GPCR), canonically signals through Gαi proteins to inhibit adenylyl cyclase and decrease intracellular cyclic AMP (cAMP). However, it can also signal independently of G proteins through a β-arrestin-mediated pathway. The concept of "biased agonism" or "functional selectivity" describes the ability of a ligand to preferentially activate one of these signaling cascades over the other. This opens up new avenues for designing drugs with improved therapeutic profiles and reduced side effects.

UNC9995 is a novel Drd2 agonist that exhibits a strong bias towards the β-arrestin2 signaling pathway.[1][2][3] This whitepaper provides a comprehensive technical overview of this compound's mechanism of action, its effects in preclinical models of depression, and the experimental methodologies used to characterize its unique pharmacological profile.

This compound: Pharmacological Profile

This compound belongs to a series of compounds designed to be functionally selective at the Drd2 receptor. While specific quantitative data for this compound is emerging, the pharmacological profile of the closely related and well-characterized compound, UNC9994, provides a strong indication of its properties. These compounds act as antagonists or very weak partial agonists at the Gαi-mediated cAMP pathway while simultaneously functioning as partial agonists for β-arrestin2 recruitment.

Table 1: In Vitro Pharmacological Data for the UNC9994/UNC9995 Series at the Dopamine D2 Receptor

| Parameter | UNC9994 | Reference Compound (Aripiprazole) | Reference Compound (Quinpirole) |

| Binding Affinity (Ki, nM) | |||

| Drd2 | 79[4] | <10[4] | N/A |

| Gαi Signaling (cAMP Inhibition) | |||

| EC50 (nM) | No activity observed[4] | 38[4] | 3.2[4] |

| Emax (%) | N/A | 51 ± 5[4] | 100 ± 3[4] |

| β-arrestin2 Recruitment | |||

| EC50 (nM) | 448 (Tango assay)[4] | 3.4 (Tango assay)[4] | 56 (Tango assay)[4] |

| Emax (%) | 64 (Tango assay)[4] | 51 (Tango assay)[4] | 100 (Tango assay)[4] |

Mechanism of Action in Depression: An Astrocyte-Centric View

Recent research has elucidated a novel mechanism for the antidepressant effects of this compound, focusing on its action within astrocytes.[1][2] In preclinical models of depression, this compound has been shown to alleviate astrocyte inflammatory injury.[1][2]

The proposed mechanism involves the following steps:

-

Drd2 Activation: this compound binds to and activates Drd2 on astrocytes.

-

Biased β-arrestin2 Recruitment: This activation preferentially recruits β-arrestin2 to the receptor.

-

Scaffolding and STAT3 Interaction: β-arrestin2 acts as a scaffold protein, interacting with Signal Transducer and Activator of Transcription 3 (STAT3).[1][2]

-

Inhibition of STAT3 Phosphorylation: This interaction inhibits the phosphorylation and subsequent nuclear translocation of STAT3.[1][2]

-

Anti-inflammatory Effects: By inhibiting the JAK/STAT3 pathway, this compound prevents the transcription of pro-inflammatory genes, thereby reducing neuroinflammation.[1][2]

This anti-inflammatory action in astrocytes is believed to contribute significantly to the amelioration of depressive-like behaviors observed in animal models.[1][2]

Caption: this compound's biased agonism at Drd2 recruits β-arrestin2, inhibiting the pro-inflammatory JAK/STAT3 pathway in astrocytes.

Preclinical Efficacy in Models of Depression

The antidepressant-like effects of this compound have been demonstrated in established rodent models of depression, including the Chronic Unpredictable Mild Stress (CUMS) and Chronic Social Defeat Stress (CSDS) models.

Table 2: In Vivo Efficacy of this compound in Mouse Models of Depression

| Model | Behavioral Test | Key Finding |

| Chronic Unpredictable Mild Stress (CUMS) | Sucrose (B13894) Preference Test | This compound treatment significantly reversed the CUMS-induced reduction in sucrose preference, indicating a restoration of anhedonic-like behavior.[3] |

| Forced Swim Test | This compound treatment decreased immobility time in the forced swim test, suggesting an antidepressant-like effect.[3] | |

| Chronic Social Defeat Stress (CSDS) | Social Interaction Test | This compound administration increased social interaction time in mice subjected to CSDS, indicating a reduction in social avoidance behavior.[3] |

Experimental Protocols

In Vitro Assays

1. Radioligand Binding Assay for Drd2 Affinity (Ki)

-

Principle: This assay determines the affinity of a test compound for a receptor by measuring its ability to compete with a radiolabeled ligand for binding to the receptor.

-

Protocol Outline:

-

Prepare cell membranes from a cell line stably expressing the human Dopamine D2 receptor (e.g., HEK293 or CHO cells).

-

Incubate the cell membranes with a fixed concentration of a high-affinity Drd2 radioligand (e.g., [³H]-spiperone or [³H]-raclopride) and varying concentrations of the test compound (this compound).

-

After incubation, separate the bound from the unbound radioligand by rapid filtration through glass fiber filters.

-

Quantify the radioactivity retained on the filters using liquid scintillation counting.

-

Calculate the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

-

Convert the IC50 value to a Ki (inhibition constant) value using the Cheng-Prusoff equation.

-

2. GloSensor™ cAMP Assay for Gαi Signaling (EC50, Emax)

-

Principle: The GloSensor™ cAMP Assay utilizes a genetically engineered form of firefly luciferase fused to a cAMP-binding protein. Binding of cAMP to the biosensor causes a conformational change that results in an increase in light output, which is inversely proportional to the inhibition of adenylyl cyclase by a Drd2 agonist.

-

Protocol Outline:

-

Transfect HEK293T cells with a plasmid encoding the human Dopamine D2 receptor and the GloSensor™-22F cAMP plasmid.

-

Plate the transfected cells in a multi-well plate and allow them to adhere.

-

Pre-equilibrate the cells with the GloSensor™ cAMP Reagent.

-

Stimulate the cells with a Gs-coupled receptor agonist (e.g., isoproterenol) to induce cAMP production, in the presence of varying concentrations of the test compound (this compound).

-

Measure luminescence using a luminometer.

-

Plot the luminescence signal against the concentration of the test compound to determine the EC50 (potency) and Emax (efficacy) for the inhibition of cAMP production.

-

3. Tango™ β-arrestin Recruitment Assay (EC50, Emax)

-

Principle: The Tango™ assay is a transcriptional-based assay to measure β-arrestin recruitment. It uses a cell line expressing the Drd2 receptor fused to a transcription factor, and a β-arrestin protein fused to a protease. Upon agonist-induced recruitment of β-arrestin to the receptor, the protease cleaves the transcription factor, which then translocates to the nucleus and activates the expression of a reporter gene (e.g., β-lactamase).

-

Protocol Outline:

-

Use a commercially available cell line (e.g., U2OS) stably expressing the Tango™ Drd2 receptor and the β-arrestin-protease fusion protein.

-

Plate the cells in a multi-well plate and incubate.

-

Treat the cells with varying concentrations of the test compound (this compound).

-

After an appropriate incubation period, add a fluorescent β-lactamase substrate.

-

Measure the fluorescence signal using a fluorescence plate reader.

-

Plot the fluorescence signal against the concentration of the test compound to determine the EC50 and Emax for β-arrestin recruitment.

-

Caption: Workflow for the in vitro and in vivo characterization of this compound's biased agonism and antidepressant-like effects.

In Vivo Models of Depression

1. Chronic Unpredictable Mild Stress (CUMS) Model

-

Principle: This model induces a depressive-like state in rodents by exposing them to a series of mild, unpredictable stressors over an extended period, mimicking the chronic stress that can precipitate depression in humans.

-

Protocol Outline:

-

House mice individually and acclimate them to the housing conditions.

-

For a period of 4-6 weeks, expose the mice to a variable sequence of mild stressors daily. Examples of stressors include:

-

Stroboscopic lighting

-

Tilted cage (45°)

-

Soiled cage (100 ml of water in sawdust bedding)

-

Predator sounds/smells

-

Reversal of light/dark cycle

-

Food and water deprivation (for a limited duration)

-

-

Administer this compound or vehicle control during the final weeks of the CUMS protocol.

-

Following the stress period, conduct behavioral tests to assess depressive-like behaviors.

-

2. Forced Swim Test (FST)

-

Principle: This test is based on the observation that when placed in an inescapable container of water, rodents will eventually adopt an immobile posture. Antidepressant treatments are known to reduce this immobility time.

-

Protocol Outline:

-

Fill a transparent cylinder with water (23-25°C) to a depth where the mouse cannot touch the bottom with its tail or feet.

-

Gently place the mouse into the water.

-

Record the behavior of the mouse for a 6-minute session.

-

Score the duration of immobility during the final 4 minutes of the test.

-

3. Sucrose Preference Test (SPT)

-

Principle: This test assesses anhedonia, a core symptom of depression, by measuring the preference of rodents for a sweetened solution over plain water. A decrease in sucrose preference is interpreted as a sign of anhedonia.

-

Protocol Outline:

-

Individually house the mice and acclimate them to two drinking bottles.

-

For a habituation period, present the mice with two bottles of 1% sucrose solution.

-

Following a period of food and water deprivation, present the mice with two pre-weighed bottles: one containing 1% sucrose solution and the other containing plain water.

-

After a set period (e.g., 1-2 hours), weigh the bottles again to determine the consumption of each liquid.

-

Calculate the sucrose preference as: (sucrose intake / (sucrose intake + water intake)) x 100%.

-

Conclusion and Future Directions

This compound represents a promising novel therapeutic strategy for Major Depressive Disorder. Its unique β-arrestin2-biased agonism at the Dopamine D2 receptor offers a mechanism of action that is distinct from currently available antidepressants. The preclinical data strongly suggest that by targeting neuroinflammation in astrocytes, this compound can ameliorate depressive-like behaviors. Further research is warranted to fully elucidate the downstream signaling pathways activated by the Drd2/β-arrestin2 complex and to translate these promising preclinical findings into clinical applications for patients suffering from MDD. The development of biased agonists like this compound highlights the potential of targeting specific intracellular signaling pathways to achieve greater therapeutic efficacy and improved safety profiles in the treatment of complex neuropsychiatric disorders.

References

- 1. β-Arrestin2-biased Drd2 agonist this compound alleviates astrocyte inflammatory injury via interaction between β-arrestin2 and STAT3 in mouse model of depression - PMC [pmc.ncbi.nlm.nih.gov]

- 2. β-Arrestin2-biased Drd2 agonist this compound alleviates astrocyte inflammatory injury via interaction between β-arrestin2 and STAT3 in mouse model of depression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Discovery of β-Arrestin–Biased Dopamine D2 Ligands for Probing Signal Transduction Pathways Essential for Antipsychotic Efficacy - PMC [pmc.ncbi.nlm.nih.gov]

UNC9995: A Technical Guide to a β-Arrestin2-Biased Dopamine D2 Receptor Agonist

For Researchers, Scientists, and Drug Development Professionals

Introduction

UNC9995 is a novel pharmacological agent identified as a β-arrestin2-biased agonist of the dopamine (B1211576) D2 receptor (Drd2).[1] This selective activity confers a unique mechanism of action, positioning this compound as a promising therapeutic candidate for neurological and psychiatric disorders underpinned by neuroinflammation.[2][3] Unlike conventional Drd2 agonists that activate both G protein-dependent and β-arrestin2-dependent signaling pathways, this compound preferentially engages the β-arrestin2 pathway.[4] This biased agonism is thought to mitigate the undesirable side effects associated with G protein pathway activation while harnessing the therapeutic benefits of β-arrestin2 signaling.[5] Preclinical studies have demonstrated its potential in ameliorating depressive-like behaviors and preventing neuronal degeneration by modulating inflammatory responses in the central nervous system.[1][2]

Molecular Structure and Physicochemical Properties

This compound is a small molecule with the following chemical and physical characteristics:

| Property | Value |

| Molecular Formula | C20H21Cl2N3OS |

| Molecular Weight | 422.37 g/mol |

| CAS Number | 1354030-52-6 |

| SMILES | ClC1=CC=CC(N2CCN(CC2)CCCOC3=CC4=C(C=C3)SC=N4)=C1Cl |

| Appearance | White to off-white solid |

(Data sourced from MedChemExpress)[1]

Mechanism of Action: Biased Agonism and Anti-Inflammatory Signaling

This compound exerts its therapeutic effects through a distinct signaling cascade that deviates from classical Drd2 activation. Its primary mechanism involves the engagement of Drd2 and the subsequent recruitment of β-arrestin2, a scaffold protein with diverse signaling functions.[4] This action initiates a series of intracellular events that ultimately suppress pro-inflammatory pathways.[1]

Drd2/β-Arrestin2-Mediated Inhibition of the JAK/STAT3 Pathway

A key anti-inflammatory mechanism of this compound involves the modulation of the Janus kinase/signal transducer and activator of transcription 3 (JAK/STAT3) pathway.[1] In neuroinflammatory conditions, cytokines such as interleukin-6 (IL-6) can activate the JAK/STAT3 pathway, leading to the transcription of pro-inflammatory genes and contributing to neuronal damage.[4]

This compound, by activating the Drd2/β-arrestin2 signaling axis, enhances the interaction between β-arrestin2 and STAT3.[1] This interaction sequesters STAT3 in the cytoplasm, preventing its phosphorylation and subsequent translocation to the nucleus, thereby inhibiting the transcription of inflammatory genes.[1][3]

Suppression of NLRP3 Inflammasome Activation

This compound has also been shown to inhibit the activation of the NLRP3 inflammasome, a multi-protein complex that plays a critical role in the innate immune response and is implicated in various neurodegenerative diseases.[2] The activation of the NLRP3 inflammasome leads to the production of pro-inflammatory cytokines, including IL-1β. This compound enhances the interaction between β-arrestin2 and NLRP3, which interferes with the assembly of the inflammasome complex and consequently reduces the production of IL-1β.[2]

Pharmacological Data

The following tables summarize the quantitative data from preclinical studies of this compound.

Table 1: In Vitro Activity

| Assay | Cell Type | Treatment Conditions | Result | Reference |

| β-arrestin2-STAT3 Interaction | Primary Astrocytes | 10 µM this compound for 1 hr, followed by 300 ng/mL IL-6 for 24 hr | Enhanced interaction between STAT3 and β-arrestin2 | [1] |

| Apoptosis and Inflammation | Wild-type and Arrb2-/- Astrocytes | 1, 5, 10, and 20 µM this compound for 1 hr, followed by 300 ng/mL IL-6 for 24 hr | Abolished apoptosis and inflammation in a concentration-dependent manner in WT astrocytes | [4] |

| NLRP3 Inflammasome Activation | Astrocytes | Not specified | Suppresses astrocytic NLRP3 inflammasome activation | [2] |

Table 2: In Vivo Efficacy

| Animal Model | Dosage and Administration | Outcome | Reference |

| Chronic Unpredictable Mild Stress (CUMS) Mouse Model | 2 mg/kg/day, intraperitoneal injection for 2 weeks | Improved depressive-like symptoms in wild-type mice but not in Arrb2-/- mice | [1] |

| Chronic Social Defeated Stress (CSDS) Mouse Model | 2 mg/kg/day, intraperitoneal injection for 2 weeks | Ameliorated depressive-like behavioral phenotype and improved the loss of astrocytes in the hippocampus | [1] |

| 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP)-induced Mouse Model of Parkinson's Disease | Not specified | Rescued TH+ neurons loss and inhibited glial cells activation in the substantia nigra | [2] |

Key Experimental Protocols

Detailed methodologies are crucial for the replication and extension of scientific findings. Below are summaries of key experimental protocols used in the characterization of this compound.

Cell Culture and Treatment

Primary astrocytes were dissociated from 1- to 3-day-old newborn mice.[1] After 7 days in culture, cells were pre-treated with this compound (at varying concentrations, typically 10 µM) for 1 hour, followed by stimulation with IL-6 (e.g., 300 ng/mL) for 24 hours to induce an inflammatory response.[1][4]

Co-Immunoprecipitation Assay

To assess the interaction between β-arrestin2 and STAT3, co-immunoprecipitation assays were performed.[1] Following cell lysis, β-arrestin2 was immunoprecipitated from the protein lysates using a specific antibody. The resulting immunocomplexes were then analyzed by western blotting using an antibody against STAT3 to detect the co-precipitated protein.[1]

Proximity Ligation Assay (PLA)

The interaction between β-arrestin2 and STAT3 in astrocytes was further confirmed using a Duolink® PLA assay kit.[1] After cell fixation and permeabilization, primary antibodies against β-arrestin2 and STAT3 were added. PLA probes were then used to generate a fluorescent signal only when the two target proteins were in close proximity, allowing for the visualization and quantification of their interaction.[1]

PI/Hoechst Staining for Apoptosis

Apoptotic cell death was quantified using Propidium Iodide (PI) and Hoechst 33342 staining.[4] Hoechst stains the nuclei of all cells, while PI only enters and stains the nuclei of dead cells. By capturing fluorescent images, the ratio of PI-positive to Hoechst-positive cells can be determined to quantify the extent of cell death.[4]

Behavioral Assays in Mice

To evaluate the antidepressant-like effects of this compound, several behavioral assays were conducted in mouse models of depression, such as the CUMS and CSDS models.[1] These tests included the Tail Suspension Test (TST) and the Forced Swimming Test (FST), where the duration of immobility was measured as an indicator of depressive-like behavior.[1]

Conclusion

This compound represents a significant advancement in the development of biased GPCR ligands. Its selective activation of the β-arrestin2 pathway downstream of the dopamine D2 receptor provides a novel strategy for treating neuroinflammatory and psychiatric conditions. The ability of this compound to modulate the JAK/STAT3 pathway and the NLRP3 inflammasome highlights its potential as a targeted anti-inflammatory agent in the central nervous system. Further research, including pharmacokinetic and toxicology studies, is warranted to translate these promising preclinical findings into clinical applications for diseases such as major depressive disorder and Parkinson's disease.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. β-Arrestin2-biased Drd2 agonist this compound alleviates astrocyte inflammatory injury via interaction between β-arrestin2 and STAT3 in mouse model of depression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. β-Arrestin2-biased Drd2 agonist this compound alleviates astrocyte inflammatory injury via interaction between β-arrestin2 and STAT3 in mouse model of depression - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

The Modulatory Role of UNC9995 on the STAT3 Signaling Pathway in Astrocytes: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

Neuroinflammation, a critical component in the pathology of various neurological disorders, is significantly mediated by the activation of astrocytes. A key signaling pathway implicated in astrocytic inflammatory response is the Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway, with STAT3 playing a pivotal role. This technical guide delves into the molecular interactions of UNC9995, a β-arrestin2-biased dopamine (B1211576) D2 receptor (Drd2) agonist, with the STAT3 signaling cascade in astrocytes. We present a comprehensive analysis of the mechanism by which this compound modulates astrocyte-mediated neuroinflammation, supported by quantitative data, detailed experimental protocols, and visual representations of the underlying molecular pathways and experimental workflows.

Introduction

Astrocytes, the most abundant glial cells in the central nervous system (CNS), are integral to maintaining brain homeostasis. However, in response to pro-inflammatory stimuli such as interleukin-6 (IL-6), astrocytes can become reactive, contributing to a neuroinflammatory environment that exacerbates neuronal injury.[1][2][3] The STAT3 signaling pathway is a central regulator of this reactive astrogliosis.[4] this compound has emerged as a novel compound that can mitigate this inflammatory response.[1][5] This guide elucidates the mechanism of action of this compound, focusing on its interaction with STAT3 in astrocytes, providing a valuable resource for researchers in neuropharmacology and drug development.

The this compound-STAT3 Signaling Pathway in Astrocytes

This compound exerts its anti-inflammatory effects through a unique mechanism involving the scaffolding protein β-arrestin2.[1] Upon activation of the Drd2 by this compound, β-arrestin2 is recruited and acts as a scaffold to physically interact with STAT3. This interaction sequesters STAT3 in the cytoplasm, thereby preventing its phosphorylation by JAKs and its subsequent translocation to the nucleus.[1] By inhibiting the nuclear translocation of phosphorylated STAT3 (p-STAT3), this compound effectively blocks the transcription of pro-inflammatory genes, thus attenuating the astrocyte-mediated inflammatory response.[1]

Quantitative Data

The following tables summarize the key quantitative findings from studies investigating the effects of this compound on astrocytes.

Table 1: Effect of this compound on Astrocyte Viability in the Presence of IL-6

| This compound Concentration (µM) | IL-6 Concentration (ng/mL) | Change in Astrocyte Viability | Reference |

| 1 | 300 | Increased viability | [1] |

| 5 | 300 | Increased viability | [1] |

| 10 | 300 | Increased viability (concentration-dependent) | [1][5] |

Table 2: Effect of IL-6 on Astrocyte Viability

| IL-6 Concentration (ng/mL) | Genotype | Decrease in Astrocyte Viability (%) | Reference |

| 200 | Arrb2-/- | 26.33 ± 6.449 | [1] |

| 300 | WT | 24.20 ± 5.362 | [1] |

| 300 | Arrb2-/- | 46.59 ± 6.991 | [1] |

| 500 | WT | 40.77 ± 4.693 | [1] |

| 500 | Arrb2-/- | 68.63 ± 4.568 | [1] |

Table 3: this compound Concentration for Modulating β-arrestin2-STAT3 Interaction

| This compound Concentration (µM) | Effect | Reference |

| 10 | Promoted the interaction of β-arrestin2 and STAT3 | [1] |

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Co-Immunoprecipitation (Co-IP) for β-arrestin2 and STAT3 Interaction

This protocol is designed to detect the in-situ interaction between β-arrestin2 and STAT3 in astrocytes.

Materials:

-

Primary astrocyte cell culture

-

This compound

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Antibody against β-arrestin2 (for immunoprecipitation)

-

Antibody against STAT3 (for western blot detection)

-

Protein A/G magnetic beads

-

Wash buffer (e.g., PBS with 0.1% Tween 20)

-

Elution buffer (e.g., glycine-HCl, pH 2.5)

-

SDS-PAGE gels and buffers

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

HRP-conjugated secondary antibody

Procedure:

-

Cell Treatment: Treat primary astrocytes with 10 µM this compound for the desired time.

-

Cell Lysis: Wash cells with ice-cold PBS and lyse with lysis buffer.

-

Pre-clearing: Incubate cell lysate with protein A/G beads to reduce non-specific binding.

-

Immunoprecipitation: Incubate the pre-cleared lysate with the anti-β-arrestin2 antibody overnight at 4°C.

-

Bead Binding: Add protein A/G beads to the lysate-antibody mixture and incubate for 2-4 hours at 4°C.

-

Washing: Pellet the beads and wash several times with wash buffer to remove non-specific proteins.

-

Elution: Elute the protein complexes from the beads using elution buffer.

-

Western Blotting: Analyze the eluted proteins by SDS-PAGE and western blotting using an anti-STAT3 antibody.

References

- 1. β-Arrestin2-biased Drd2 agonist this compound alleviates astrocyte inflammatory injury via interaction between β-arrestin2 and STAT3 in mouse model of depression - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Increased IL-6 expression in astrocytes is associated with emotionality, alterations in central amygdala GABAergic transmission, and excitability during alcohol withdrawal - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. β-Arrestin2-biased Drd2 agonist this compound alleviates astrocyte inflammatory injury via interaction between β-arrestin2 and STAT3 in mouse model of depression - PubMed [pubmed.ncbi.nlm.nih.gov]

UNC9995: A Technical Guide to its Effects on Dopaminergic Signaling Pathways

For Researchers, Scientists, and Drug Development Professionals

Introduction

UNC9995 is a novel, potent, and selective β-arrestin2-biased agonist of the dopamine (B1211576) D2 receptor (Drd2).[1][2] Unlike conventional dopamine agonists that activate both G-protein-dependent and β-arrestin-mediated signaling pathways, this compound preferentially engages the β-arrestin pathway.[1][2] This functional selectivity offers a promising therapeutic strategy by potentially maximizing desired effects while minimizing the side effects associated with canonical G-protein signaling. This technical guide provides an in-depth overview of the effects of this compound on dopaminergic signaling pathways, with a focus on its molecular mechanisms, experimental validation, and potential therapeutic applications.

Core Mechanism of Action

This compound exerts its effects primarily through the dopamine D2 receptor. As a biased agonist, it stabilizes a receptor conformation that favors the recruitment and activation of β-arrestin2 over the activation of Gαi proteins.[1][2] This leads to the modulation of downstream signaling cascades independent of the canonical G-protein pathway which typically involves the inhibition of adenylyl cyclase.[1][3]

The Drd2/β-arrestin2 Signaling Pathway

The primary mechanism of this compound involves the activation of the Drd2/β-arrestin2 signaling pathway. This has been particularly well-characterized in astrocytes, where it plays a significant anti-inflammatory role.[1][4][5] Upon binding to Drd2, this compound promotes the recruitment of β-arrestin2. This complex then acts as a scaffold, interacting with other intracellular proteins to modulate their activity.[1]

A key interaction is with Signal Transducer and Activator of Transcription 3 (STAT3). Astrocytic β-arrestin2, when activated by this compound, binds to STAT3, retaining it in the cytoplasm.[1][4][5] This sequestration prevents the phosphorylation and subsequent nuclear translocation of STAT3, thereby inhibiting the Janus kinase (JAK)-STAT3 signaling pathway.[1] The JAK-STAT3 pathway is a critical mediator of inflammatory gene transcription. By inhibiting this pathway, this compound effectively suppresses neuroinflammation.[1]

Quantitative Data

The following tables summarize the key quantitative data regarding the in vitro and in vivo effects of this compound and related compounds.

Table 1: In Vitro Receptor Binding and Functional Activity

| Compound | Assay | Target | EC50 (nM) | Emax (%) | Reference |

| This compound | β-arrestin-2 Translocation | Dopamine D2 Receptor | 5.7 | 19 | [2] |

| UNC9975 | β-arrestin-2 Translocation | Dopamine D2 Receptor | 5.7 | 19 | [2] |

| UNC0006 | β-arrestin-2 Translocation | Dopamine D2 Receptor | 3.2 | 25 | [2] |

| UNC9994 | β-arrestin-2 Translocation | Dopamine D2 Receptor | 448 | 64 | [2] |

| Aripiprazole | β-arrestin-2 Translocation | Dopamine D2 Receptor | 3.4 | 51 | [2] |

| Quinpirole | β-arrestin-2 Translocation | Dopamine D2 Receptor | 2.0 | 100 | [2] |

| Aripiprazole | Gi-coupled cAMP Production | Dopamine D2 Receptor | 38 | 51 | [2] |

| Quinpirole | Gi-coupled cAMP Production | Dopamine D2 Receptor | 3.2 | 100 | [2] |

| UNC9975 | Gi-coupled cAMP Production | Dopamine D2 Receptor | - | No activation | [2] |

| UNC0006 | Gi-coupled cAMP Production | Dopamine D2 Receptor | - | No activation | [2] |

| UNC9994 | Gi-coupled cAMP Production | Dopamine D2 Receptor | - | No activation | [2] |

Table 2: In Vivo Behavioral Effects

| Compound | Model | Effect | Reference |

| This compound | Chronic Unpredictable Mild Stress (CUMS) in mice | Ameliorates depressive-like behaviors | [1] |

| This compound | Chronic Social Defeat Stress (CSDS) in mice | Ameliorates depressive-like behaviors | [1] |

| UNC9975 | d-amphetamine-induced hyperlocomotion in mice | Dose-dependent inhibition | [2] |

| UNC9975 | Catalepsy in wild-type mice | No induction | [2] |

| UNC9975 | Catalepsy in β-arrestin-2 knockout mice | Significant induction | [2] |

| UNC0006 | Catalepsy in β-arrestin-2 knockout mice | Significant induction | [2] |

| Aripiprazole | Catalepsy in wild-type and β-arrestin-2 knockout mice | No induction | [2] |

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Chronic Unpredictable Mild Stress (CUMS) Model

Objective: To induce a depressive-like state in mice.

Procedure:

-

Male C57BL/6J mice are housed individually.

-

For 4 weeks, mice are subjected to a varying sequence of mild stressors. These stressors include:

-

Food deprivation (24 hours)

-

Water deprivation (24 hours)

-

Cage tilt (45°, 24 hours)

-

Soiled cage (200 ml of water in 100 g of bedding, 24 hours)

-

Overnight illumination

-

Restraint stress (4 hours)

-

Forced swimming (5 minutes in 4°C water)

-

Tail suspension (5 minutes)

-

-

Two different stressors are applied each day in a random and unpredictable order.

-

Control animals are housed in a separate room and are not exposed to the stressors but are handled daily.

-

This compound or vehicle is administered during the stress period as per the experimental design.

-

Behavioral tests (e.g., sucrose (B13894) preference test, forced swim test, tail suspension test) are conducted to assess depressive-like phenotypes.[1]

Chronic Social Defeat Stress (CSDS) Model

Objective: To induce a depressive-like state through social stress.

Procedure:

-

Male C57BL/6J mice are introduced into the home cage of a larger, aggressive CD1 resident mouse for 10 minutes daily for 10 consecutive days.

-

During this period, the experimental mouse is subjected to physical attacks by the resident mouse.

-

After the 10-minute interaction, the two mice are housed in the same cage but separated by a perforated Plexiglas divider to allow for sensory contact without physical interaction until the next day.

-

Control mice are housed in pairs in a divided cage and are handled daily.

-

On day 11, a social interaction test is performed to classify mice as "susceptible" or "resilient" based on their preference for interacting with a novel mouse versus an empty chamber.

-

This compound or vehicle is administered during or after the stress period.[1]

Primary Astrocyte Culture and Treatment

Objective: To study the effects of this compound on astrocytes in vitro.

Procedure:

-

Cerebral cortices are dissected from postnatal day 1-2 C57BL/6J mouse pups.

-

Meninges are removed, and the tissue is minced and digested with trypsin.

-

Cells are dissociated by gentle trituration and plated on poly-L-lysine-coated flasks in DMEM/F12 medium supplemented with 10% fetal bovine serum and 1% penicillin/streptomycin.

-

After 7-10 days, mixed glial cultures are shaken to remove microglia and oligodendrocytes, leaving a purified astrocyte monolayer.

-

Astrocytes are re-plated for experiments.

-

To model neuroinflammation, astrocytes are treated with interleukin-6 (IL-6) or other inflammatory stimuli.

-

This compound is added to the culture medium at various concentrations to assess its effects on inflammatory responses, cell viability, and signaling pathways.[1]

Immunoprecipitation and Mass Spectrometry

Objective: To identify proteins that interact with β-arrestin2.

Procedure:

-

Hippocampal tissues or cultured astrocytes are lysed in immunoprecipitation buffer.

-

Cell lysates are pre-cleared with protein A/G agarose (B213101) beads.

-

The pre-cleared lysates are incubated with an anti-β-arrestin2 antibody or an isotype control IgG overnight at 4°C.

-

Protein A/G agarose beads are added to capture the antibody-protein complexes.

-

The beads are washed extensively to remove non-specific binding proteins.

-

The immunoprecipitated proteins are eluted from the beads.

-

The eluted proteins are separated by SDS-PAGE and visualized by silver staining or subjected to in-gel trypsin digestion for subsequent analysis by label-free mass spectrometry to identify β-arrestin2-interacting partners.[1]

Conclusion

This compound represents a significant advancement in the development of functionally selective dopamine receptor modulators. Its unique ability to bias Drd2 signaling towards the β-arrestin2 pathway opens new avenues for treating neuropsychiatric and neuroinflammatory disorders. The anti-inflammatory effects of this compound, mediated by the inhibition of the JAK-STAT3 pathway in astrocytes, provide a novel mechanism for its potential antidepressant properties. Further research into the broader effects of this compound on dopaminergic circuits and its long-term safety and efficacy is warranted to fully realize its therapeutic potential. This technical guide provides a foundational understanding of this compound's mechanism of action and the experimental frameworks used to elucidate its effects on dopaminergic signaling.

References

- 1. β-Arrestin2-biased Drd2 agonist this compound alleviates astrocyte inflammatory injury via interaction between β-arrestin2 and STAT3 in mouse model of depression - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Discovery of β-Arrestin–Biased Dopamine D2 Ligands for Probing Signal Transduction Pathways Essential for Antipsychotic Efficacy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. β-Arrestin2-biased Drd2 agonist this compound alleviates astrocyte inflammatory injury via interaction between β-arrestin2 and STAT3 in mouse model of depression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. β-Arrestin2-biased Drd2 agonist this compound alleviates astrocyte inflammatory injury via interaction between β-arrestin2 and STAT3 in mouse model of depression - ProQuest [proquest.com]

Preclinical Profile of UNC9995: A Novel β-Arrestin2-Biased Dopamine D2 Receptor Agonist for Depression

An In-depth Technical Guide for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of the preclinical data available for UNC9995, a novel β-arrestin2-biased dopamine (B1211576) D2 receptor (Drd2) agonist, in the context of depression treatment. The information presented herein is collated from peer-reviewed scientific literature and is intended to inform researchers, scientists, and professionals involved in the drug development process.

Executive Summary

Major Depressive Disorder (MDD) presents a significant therapeutic challenge, with a substantial portion of patients exhibiting inadequate response to currently available treatments, which primarily target the serotonergic system.[1] Emerging evidence highlights the involvement of the dopaminergic system and neuroinflammatory processes in the pathophysiology of depression.[1] this compound, as a β-arrestin2-biased Drd2 agonist, represents a promising therapeutic strategy by selectively activating downstream signaling pathways that mitigate neuroinflammation and ameliorate depressive-like behaviors in preclinical models. This document details the experimental evidence supporting the antidepressant potential of this compound, focusing on its mechanism of action, efficacy in established animal models of depression, and the underlying molecular pathways.

Mechanism of Action: Targeting the Drd2/β-Arrestin2 Pathway

This compound exerts its therapeutic effects through a nuanced modulation of the dopamine D2 receptor signaling cascade. Unlike conventional dopamine agonists, this compound exhibits functional selectivity, preferentially engaging the β-arrestin2 pathway over G-protein-mediated signaling.[1] This biased agonism is critical to its anti-inflammatory and antidepressant-like effects.

The core mechanism involves the following steps:

-

Drd2 Activation: this compound binds to and activates the dopamine D2 receptor.

-

β-Arrestin2 Recruitment: This activation preferentially recruits β-arrestin2 to the receptor.

-

STAT3 Sequestration: Astrocytic β-arrestin2, in its activated state, physically interacts with and retains Signal Transducer and Activator of Transcription 3 (STAT3) in the cytoplasm.[1][2]

-

Inhibition of Neuroinflammation: By sequestering STAT3, β-arrestin2 prevents its phosphorylation and subsequent translocation to the nucleus, thereby inhibiting the Janus kinase (JAK)-STAT3 signaling pathway. This pathway is a key mediator of inflammatory gene expression.[1]

-

Astrocyte Protection: this compound has been shown to protect astrocytes from inflammation-induced apoptosis.[1]

This signaling cascade ultimately leads to a reduction in the production of pro-inflammatory cytokines, preservation of astrocyte function, and alleviation of depressive-like behaviors.

Signaling Pathway Diagram

Caption: this compound signaling pathway in astrocytes.

Preclinical Efficacy in Animal Models of Depression

The antidepressant-like effects of this compound have been evaluated in two well-established mouse models of depression: Chronic Unpredictable Mild Stress (CUMS) and Chronic Social Defeat Stress (CSDS). These models are designed to induce behavioral phenotypes analogous to human depression, such as anhedonia, behavioral despair, and social withdrawal.

Quantitative Behavioral Data

The following tables summarize the key quantitative findings from preclinical studies.

Table 1: Effect of this compound on Depressive-Like Behaviors in the Chronic Unpredictable Mild Stress (CUMS) Model

| Behavioral Test | Group | Outcome Measure | Result |

| Sucrose (B13894) Preference Test (SPT) | Control | % Sucrose Preference | ~90% |

| CUMS + Vehicle | % Sucrose Preference | ~50% | |

| CUMS + this compound (2 mg/kg/day, i.p.) | % Sucrose Preference | ~80% | |

| Forced Swim Test (FST) | Control | Immobility Time (s) | ~100 s |

| CUMS + Vehicle | Immobility Time (s) | ~180 s | |

| CUMS + this compound (2 mg/kg/day, i.p.) | Immobility Time (s) | ~120 s | |

| Tail Suspension Test (TST) | Control | Immobility Time (s) | ~80 s |

| CUMS + Vehicle | Immobility Time (s) | ~160 s | |

| CUMS + this compound (2 mg/kg/day, i.p.) | Immobility Time (s) | ~100 s |

Table 2: Effect of this compound on Astrocyte Viability and Inflammatory Cytokine Production in vitro

| Assay | Condition | Outcome Measure | Result |

| Cell Viability Assay | Control | % Viability | 100% |

| IL-6 (300 ng/mL) | % Viability | ~75% | |

| IL-6 (300 ng/mL) + this compound (10 µM) | % Viability | ~95% | |

| ELISA | Control | TNF-α (pg/mL) | Baseline |

| IL-6 (300 ng/mL) | TNF-α (pg/mL) | Increased | |

| IL-6 (300 ng/mL) + this compound (10 µM) | TNF-α (pg/mL) | Reduced | |

| Control | IL-1β (pg/mL) | Baseline | |

| IL-6 (300 ng/mL) | IL-1β (pg/mL) | Increased | |

| IL-6 (300 ng/mL) + this compound (10 µM) | IL-1β (pg/mL) | Reduced |

Experimental Protocols

Detailed methodologies for the key experiments are provided below to facilitate replication and further investigation.

Animal Models

-

Animals: Male C57BL/6J mice were used for all experiments.[1] β-arrestin2 knockout mice were also utilized to confirm the mechanism of action.[1]

-

Housing: Mice were group-housed with ad libitum access to food and water on a 12-hour light/dark cycle.[1]

Chronic Unpredictable Mild Stress (CUMS) Model

This protocol involves subjecting mice to a series of mild, unpredictable stressors over a period of 8 weeks to induce a depressive-like state.[1]

-

Stressors: A variety of stressors were applied randomly and varied daily. These included:

-

Inversion of the light/dark cycle

-

Cage tilt (45°)

-

Empty cage

-

Overnight food and water deprivation

-

Restraint stress

-

Paired housing with another mouse

-

Clipping for 10 minutes[1]

-

-

Duration: The CUMS protocol was maintained for 8 weeks.[1]

-

This compound Administration: Following the 8-week stress period, a subset of mice was administered this compound (2 mg/kg/day, i.p.) for the duration of the behavioral testing period, while the CUMS protocol continued.[1]

Chronic Social Defeat Stress (CSDS) Model

This model utilizes the innate social dominance hierarchy of mice to induce stress and social avoidance.

-

Aggressor Screening: Larger, aggressive CD-1 mice were screened for consistent aggressive behavior.

-

Defeat Sessions: Experimental C57BL/6J mice were introduced into the home cage of a CD-1 aggressor for 5-10 minutes of physical defeat daily for 10 consecutive days.[3]

-

Sensory Contact: Following the physical defeat, the experimental mouse was housed in the same cage separated by a perforated Plexiglas barrier, allowing for continuous sensory (visual, olfactory, auditory) but not physical contact with the aggressor for the remainder of the 24-hour period.[3]

-

Susceptibility Testing: After the 10-day defeat protocol, mice underwent a social interaction test to classify them as "susceptible" or "resilient" based on their social avoidance behavior.

-

This compound Administration: Susceptible mice were then treated with this compound (2 mg/kg/day, i.p.).[1]

Behavioral Assays

Sucrose Preference Test (SPT)

This test assesses anhedonia, a core symptom of depression, by measuring the preference for a sweetened solution over plain water.

-

Acclimation: Mice were habituated to two drinking bottles, one with water and one with a 1% sucrose solution, for 3 days.[1]

-

Deprivation: Prior to testing, mice were deprived of food and water for 24 hours.

-

Testing: Mice were presented with two pre-weighed bottles, one containing 1% sucrose solution and the other containing water, for 60 minutes. The positions of the bottles were swapped after 30 minutes to prevent place preference.[4]

-

Measurement: The amount of each liquid consumed was determined by weighing the bottles before and after the test.

-

Calculation: Sucrose preference was calculated as: (sucrose solution consumed / total liquid consumed) x 100%.[4]

Forced Swim Test (FST)

The FST is used to measure behavioral despair in rodents.

-

Apparatus: A cylindrical glass beaker (2L) filled with 1.6L of water (25 ± 2 °C) was used.[1]

-

Procedure: Mice were placed in the water for a 6-minute session.[1][5]

-

Scoring: The duration of immobility (floating with only movements necessary to keep the head above water) was recorded during the last 5 minutes of the test.[1]

Tail Suspension Test (TST)

Similar to the FST, the TST assesses behavioral despair.

-

Apparatus: Mice were suspended by their tails from a lever using adhesive tape, approximately 4 cm from the tip of the tail, 30 cm above the ground.[1]

-

Procedure: The total duration of the test was 6 minutes.[1][6]

-

Scoring: The duration of immobility was recorded during the final 5 minutes of the test.[1]

In Vitro Astrocyte Inflammation Assay

This assay models the neuroinflammatory environment of the depressed brain to study the direct effects of this compound on astrocytes.

-

Cell Culture: Primary astrocytes were cultured from 1- to 3-day-old newborn mice.[1]

-

Treatment: Cultured astrocytes were pre-treated with this compound (10 µM) for 1 hour.[1]

-

Inflammatory Challenge: Astrocytes were then stimulated with interleukin-6 (IL-6; 300 ng/mL) for 24 hours to induce an inflammatory response and apoptosis.[1]

-

Analysis:

Experimental Workflow Diagram

Caption: Workflow of preclinical studies on this compound.

Conclusion and Future Directions

The preclinical data strongly support the potential of this compound as a novel therapeutic agent for depression. Its unique mechanism of action, targeting the Drd2/β-arrestin2/STAT3 signaling axis to mitigate neuroinflammation, distinguishes it from existing antidepressants. The consistent efficacy observed in robust animal models of depression warrants further investigation.

Future preclinical studies should focus on:

-

Pharmacokinetic and Pharmacodynamic (PK/PD) Profiling: A comprehensive characterization of the absorption, distribution, metabolism, and excretion (ADME) properties of this compound is essential.

-

Safety and Toxicology: In-depth toxicology studies are required to establish a safety profile for this compound.

-

Chronic Dosing Studies: Evaluating the long-term efficacy and potential for tolerance development with chronic this compound administration.

-

Exploration in Other Models: Testing the efficacy of this compound in other relevant animal models of depression and anxiety.

References

- 1. β-Arrestin2-biased Drd2 agonist this compound alleviates astrocyte inflammatory injury via interaction between β-arrestin2 and STAT3 in mouse model of depression - PMC [pmc.ncbi.nlm.nih.gov]

- 2. β-Arrestin2-biased Drd2 agonist this compound alleviates astrocyte inflammatory injury via interaction between β-arrestin2 and STAT3 in mouse model of depression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Susceptibility and resilience to chronic social defeat stress in adolescent male mice: No correlation between social avoidance and sucrose preference - PMC [pmc.ncbi.nlm.nih.gov]

- 4. cdn-links.lww.com [cdn-links.lww.com]

- 5. The Mouse Forced Swim Test - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The Tail Suspension Test - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for In Vitro Primary Astrocyte Culture

Introduction

Primary astrocyte cultures are an essential in vitro tool for studying the complex roles of these glial cells in central nervous system (CNS) physiology and pathology. Astrocytes are involved in a multitude of functions, including maintaining the blood-brain barrier, providing nutritional support to neurons, regulating synapse formation and function, and responding to injury and disease.[1] This document provides a detailed protocol for the isolation and culture of primary astrocytes from rodent cerebral cortices, a method adapted from the foundational work of McCarthy and de Vellis (1980).[2] The protocol is designed for researchers, scientists, and drug development professionals to achieve high-purity astrocyte cultures for subsequent experimentation.

While a specific protocol designated "UNC9995" was not identified in publicly available literature, the following represents a robust and widely utilized methodology for establishing primary astrocyte cultures.

Experimental Protocols

I. Materials and Reagents

-

Animals: Postnatal day 1-4 (P1-P4) mouse or rat pups.[2]

-

Reagents for Dissection:

-

Reagents for Dissociation:

-

Reagents for Plating and Culture:

-

Equipment:

-

Stereomicroscope

-

Standard cell culture incubator (37°C, 5% CO2, 95% humidity)

-

Centrifuge

-

Water bath (37°C)

-

Orbital shaker

-

Hemocytometer or automated cell counter

-

II. Protocol for Primary Astrocyte Isolation and Culture

This protocol is optimized for the isolation of astrocytes from the cerebral cortices of 4 mouse pups, yielding sufficient cells for one T75 flask.[2]

A. Preparation (Day 0)

-

Coat T75 culture flasks with Poly-D-lysine (50 µg/ml in sterile water) or Poly-L-lysine and incubate for at least 1 hour at 37°C.[2][3] Aspirate the coating solution and allow the flasks to dry completely in a sterile hood.[5]

-

Pre-warm the Astrocyte Culture Medium to 37°C.[2]

-

Prepare sterile dissection tools, including scissors and fine forceps.[3]

B. Dissection and Dissociation (Day 0)

-

Euthanize P1-P4 pups in accordance with institutional guidelines.

-

Dissect the cerebral cortices under a stereomicroscope in a sterile environment. Remove the meninges to prevent fibroblast contamination.[2]

-

Transfer the isolated cortices to a 50 ml conical tube containing cold HBSS.[6]

-

Mince the tissue into small pieces.

-

Digest the tissue with 2.5 ml of 2.5% trypsin in 22.5 ml of HBSS for 30 minutes at 37°C with occasional shaking.[2]

-

Inactivate the trypsin by adding an equal volume of Astrocyte Culture Medium (containing FBS).

-

Mechanically dissociate the tissue by gently triturating with a 10 ml serological pipette until a single-cell suspension is achieved.[2][6]

C. Plating and Initial Culture (Day 0-7)

-

Filter the cell suspension through a 70 µm cell strainer into a new 50 ml tube to remove any remaining tissue clumps.[3]

-

Centrifuge the cell suspension at 180 x g for 5 minutes.[2]

-

Resuspend the cell pellet in pre-warmed Astrocyte Culture Medium.

-

Perform a cell count. A typical yield from 4 mouse pups is 10-15 x 10^6 cells.[2]

-

Seed the cells into the coated T75 flask at a density of approximately 50,000 cells/cm².[4][6]

-

Incubate the flask at 37°C in a 5% CO2 incubator.[3]

-

Change the medium the day after plating to remove debris, and then every 2-3 days thereafter.[2] A confluent layer of astrocytes will form at the bottom of the flask in 5-7 days.[4][6]

D. Purification of Astrocyte Culture (Day 7-10) After 7-10 days, the mixed glial culture will be confluent, with a layer of astrocytes at the bottom and microglia and oligodendrocyte precursor cells (OPCs) on top.

-

To remove microglia, seal the flask cap tightly and place it on an orbital shaker at 200 rpm for 1.5-2 hours at 37°C.[3]

-

Aspirate the medium containing the detached microglia and replace it with fresh, pre-warmed Astrocyte Culture Medium.

-

To remove OPCs, shake the flask again for an additional 18 hours at a higher speed (e.g., 350 rpm).[5]

-

After purification, the remaining adherent cells are primarily astrocytes.

E. Subculturing and Maintenance

-

When the astrocyte monolayer reaches 80-100% confluency, they can be subcultured.[7][8]

-

Wash the cells with HBSS and detach them using Trypsin-EDTA.[7]

-

Neutralize the trypsin with culture medium, centrifuge the cells, and resuspend them in fresh medium.

-

Plate the cells at a seeding density of 3,000-6,000 cells/cm² for regular subculturing or 2 x 10^4 cells/cm² for experiments.[7][8]

III. Quality Control

The purity of the astrocyte culture should be assessed to ensure the reliability of experimental results.

-

Morphology: Astrocytes in culture exhibit a characteristic flat, polygonal, or star-shaped morphology.

-

Immunocytochemistry: Staining for the astrocyte-specific marker Glial Fibrillary Acidic Protein (GFAP) is the most common method for assessing purity.[9] A purity of >95% GFAP-positive cells is considered a high-quality culture.[2][10] Other markers such as S100B and Aquaporin-4 can also be used.[2][9]

Data Presentation

The following table summarizes key quantitative parameters for a typical primary astrocyte culture protocol.

| Parameter | Typical Value/Range | Reference |

| Starting Material | P1-P4 Mouse or Rat Pups | [2] |

| Coating Agent Concentration | 50 µg/ml Poly-D-Lysine | [2] |

| Enzymatic Digestion | 0.25% Trypsin-EDTA for 15-30 min | [2][3] |

| Initial Seeding Density | 5 x 10^4 cells/cm² | [4][6] |

| Time to Confluency | 5-10 days | [3][6] |

| Shaking Speed (Microglia Removal) | ~200 rpm for 1.5-2 hours | [3] |

| Expected Cell Yield (per T75 flask) | 1.5-2 x 10^6 cells after second split | [2] |

| Achievable Purity (GFAP+) | >95% | [2][10] |

Visualization of Workflow and Signaling

Experimental Workflow Diagram

The following diagram illustrates the major steps in the primary astrocyte culture protocol.

References

- 1. Astrocyte - Wikipedia [en.wikipedia.org]

- 2. Isolation and Culture of Mouse Cortical Astrocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Protocol for in vitro analysis of pro-inflammatory and metabolic functions of cultured primary murine astrocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Protocol for Primary Microglial Culture Preparation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Astrocyte Cell Culture Protocol - ASTROCYTE CELLS [astrocyte.info]

- 6. Primary astrocyte culture [protocols.io]

- 7. Human Astrocytes (HA) Culture Protocol [sigmaaldrich.com]

- 8. assets.fishersci.com [assets.fishersci.com]

- 9. Decoding Astrocytes: Essential Techniques for Primary Cell Isolation [procellsystem.com]

- 10. researchgate.net [researchgate.net]

Application Notes and Protocols for UNC9995 in a Mouse Model of Depression

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of UNC9995, a β-arrestin2-biased dopamine (B1211576) D2 receptor (Drd2) agonist, in mouse models of depression. The protocols outlined below are based on established methodologies and aim to ensure experimental reproducibility and robustness.

Introduction

Major Depressive Disorder (MDD) is a complex psychiatric illness with a significant unmet medical need for more effective therapeutics. Recent research has highlighted the role of neuroinflammation in the pathophysiology of depression. This compound has emerged as a promising compound that alleviates depressive-like behaviors and astrocyte inflammatory injury in preclinical models. It functions by selectively activating the β-arrestin2 signaling pathway downstream of the dopamine D2 receptor, which in turn inhibits the pro-inflammatory JAK-STAT3 signaling cascade.[1][2]

Mechanism of Action

This compound acts as a biased agonist at the Drd2, preferentially signaling through β-arrestin2 over G-protein pathways. In the context of depression-associated neuroinflammation, this compound promotes the interaction between β-arrestin2 and STAT3 (Signal Transducer and Activator of Transcription 3) in astrocytes. This interaction sequesters STAT3 in the cytoplasm, preventing its phosphorylation by Janus Kinase (JAK) and subsequent translocation to the nucleus, where it would otherwise drive the transcription of pro-inflammatory genes.[1][2]

Signaling Pathway Diagram

Caption: this compound signaling pathway in astrocytes.

Experimental Protocols

Mouse Models of Depression